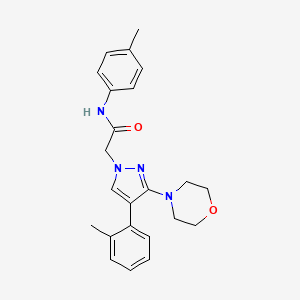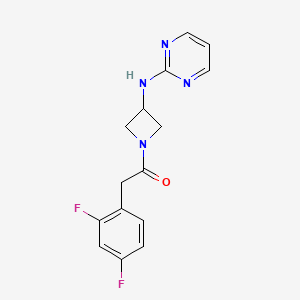
1-Benzyl-3-methylidenepyrrolidine
Overview
Description
1-Benzyl-3-methylidenepyrrolidine, also known as 1-benzylpyrrolidine, is an organic compound with the molecular formula C10H15N. It is a colorless liquid with a characteristic amine odor. 1-Benzyl-3-methylidenepyrrolidine is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and as a starting material for the synthesis of other organic compounds.
Scientific Research Applications
Chemical Research
“1-Benzyl-3-methylidenepyrrolidine” is a chemical compound with the CAS Number: 150543-34-3 . It is used in various chemical research due to its unique structure and properties .
Pharmaceutical Applications
Optically-active 3-pyrrolidinol and its derivatives, which can be derived from 1-benzyl-3-methylidenepyrrolidine, are chiral building blocks for pharmaceuticals . These compounds are used in the synthesis of various drugs .
Biological Transformation
1-Benzyl-3-methylidenepyrrolidine can be hydroxylated by Aspergillus sp., a type of fungus, yielding (S)-1-benzoyl-3-pyrrolidinol . This process is an example of biological transformation, where a biological entity is used to convert one compound into another .
Stereoselective Esterification
The compound can also be used in stereoselective esterification, a process that produces a specific stereoisomer of a compound . This is particularly useful in the production of pharmaceuticals, where the stereochemistry of a compound can significantly affect its biological activity .
Preparation of Optically-Active Compounds
1-Benzyl-3-methylidenepyrrolidine can be used in the preparation of optically-active compounds . These compounds have a specific orientation of atoms in space, which can be important in various fields such as pharmaceuticals and materials science .
Synthesis of Complex Molecules
Due to its unique structure, 1-Benzyl-3-methylidenepyrrolidine can be used in the synthesis of complex molecules . This can be particularly useful in fields such as medicinal chemistry, where complex molecules are often needed for drug discovery .
properties
IUPAC Name |
1-benzyl-3-methylidenepyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEUQSJVOGPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylidenepyrrolidine | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)



![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)
![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)


![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)



![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)